Preclinical Potency: Lidamidine ED50 vs. Diphenoxylate and Loperamide in Castor Oil-Induced Diarrhea
In a direct preclinical comparison, lidamidine hydrochloride (WHR-1142A) exhibited superior antidiarrheal potency relative to diphenoxylate and loperamide in the castor oil-induced diarrhea model in mice [1]. The ED50 for inhibition of diarrhea was quantified at 1.8 mg/kg p.o. for lidamidine, and the study reported that, in general, WHR-1142A was more potent than both diphenoxylate and loperamide, although species differences were noted [2]. This establishes lidamidine as a high-potency reference standard for acute secretory diarrhea models where efficacy at lower doses is a critical selection criterion.
| Evidence Dimension | Antidiarrheal potency (ED50) |
|---|---|
| Target Compound Data | 1.8 mg/kg p.o. |
| Comparator Or Baseline | Diphenoxylate; Loperamide |
| Quantified Difference | Lidamidine reported as 'more potent than diphenoxylate and loperamide' in this specific assay [1] |
| Conditions | Castor oil-induced diarrhea model in mice |
Why This Matters
This data informs procurement decisions for researchers requiring a compound with a defined, lower ED50 for efficacy in preclinical secretory diarrhea models.
- [1] Mir GN, Alioto RL, Sperow JW, et al. In vivo antimotility and antidiarrheal activity of lidamidine hydrochloride (WHR-1142A), a novel antidiarrheal agent. Comparison with diphenoxylate and loperamide. Arzneimittelforschung. 1978;28(8A):1448-1454. View Source
- [2] Mir GN, Alioto RL, Sperow JW, et al. In vivo antimotility and antidiarrheal activity of lidamidine hydrochloride (WHR-1142A), a novel antidiarrheal agent. Comparison with diphenoxylate and loperamide. Mendeley Catalog. View Source
